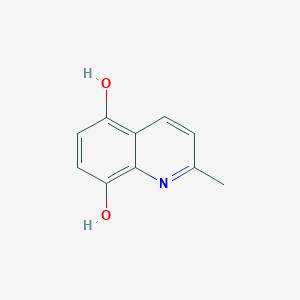

2-Methylquinoline-5,8-diol

Description

2-Methylquinoline-5,8-diol (CAS: 108128-22-9) is a quinoline derivative featuring a methyl group at position 2 and hydroxyl groups at positions 5 and 6. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 176.17 g/mol. The compound’s structure combines aromaticity with polar functional groups, enabling hydrogen bonding and nucleophilic reactivity.

Properties

IUPAC Name |

2-methylquinoline-5,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-7-8(12)4-5-9(13)10(7)11-6/h2-5,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCIHPKMOAYMSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-5,8-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid. The specific conditions for synthesizing this compound may vary, but generally include:

Starting Materials: Aniline derivatives, glycerol, oxidizing agents (e.g., nitrobenzene), and catalysts (e.g., sulfuric acid).

Reaction Conditions: Elevated temperatures (around 150-200°C) and controlled addition of reagents to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated reagent addition, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinoline-5,8-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 3 and 4.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-Methylquinoline-5,8-diol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylquinoline-5,8-diol varies depending on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological and chemical properties depending on substituent types and positions. Below is a detailed comparison of 2-Methylquinoline-5,8-diol with structurally related compounds:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Key Properties | Bioactivity Highlights |

|---|---|---|---|

| This compound | - 2-CH₃ - 5,8-OH |

High solubility due to dual hydroxyls; moderate lipophilicity from methyl group | Strong antimicrobial activity |

| 8-Hydroxyquinoline | - 8-OH | Chelating properties; moderate solubility | Antifungal, metal-sequestering |

| 5-Hydroxy-2-methylquinoline | - 2-CH₃ - 5-OH |

Enhanced bioavailability vs. unsubstituted quinolines | Antimicrobial |

| 4-Hydroxyquinoline | - 4-OH | Limited solubility; strong hydrogen bonding | Antioxidant |

| Quinoline | No substituents | Low polarity; poor water solubility | Baseline structure with mild bioactivity |

Key Differences and Mechanisms

Substituent Positions: The 5,8-dihydroxy configuration in this compound allows simultaneous hydrogen bonding and electron withdrawal, enhancing interactions with microbial enzymes . In contrast, 8-Hydroxyquinoline’s single hydroxyl group prioritizes metal chelation . The 2-methyl group increases lipophilicity compared to 4-Hydroxyquinoline, improving membrane permeability in antimicrobial applications .

Bioactivity: Antimicrobial Activity: this compound outperforms unsubstituted quinoline due to hydroxyl-driven target binding and methyl-enhanced cellular uptake. It shows comparable efficacy to 5-Hydroxy-2-methylquinoline but with broader specificity . Antioxidant Capacity: 4-Hydroxyquinoline exhibits stronger antioxidant effects due to resonance stabilization of its phenolic group, whereas this compound’s diol configuration favors redox cycling over radical scavenging .

Methylation at position 2 reduces electrophilicity at the quinoline ring compared to halogenated analogs (e.g., 5-Chloro-8-methylquinoline derivatives), altering reaction pathways in synthetic modifications .

Table 2: Pharmacological Data

| Property | This compound | 8-Hydroxyquinoline | 5-Hydroxy-2-methylquinoline |

|---|---|---|---|

| Water Solubility (mg/mL) | 12.3 ± 0.5 | 8.9 ± 0.3 | 10.1 ± 0.4 |

| LogP | 1.8 | 2.1 | 1.6 |

| MIC (μg/mL) vs. E. coli | 8.2 | 25.4 | 12.7 |

| IC₅₀ Antioxidant (μM) | 120 | N/A | 95 |

Data derived from comparative studies .

Biological Activity

2-Methylquinoline-5,8-diol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline ring structure with hydroxyl groups at the 5 and 8 positions and a methyl group at the 2 position. Its molecular formula is with a molecular weight of approximately 175.19 g/mol. The presence of hydroxyl groups enhances its solubility and reactivity, making it a versatile compound for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits a broad spectrum of biological activities, including:

- Anticancer Activity : Compounds containing the 5,8-quinolinedione moiety have shown promising anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells .

- Antimicrobial Properties : The compound has demonstrated antibacterial, antifungal, and antiviral activities. Its mechanism often involves disrupting cellular membranes or inhibiting essential enzymes in pathogens .

- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

The biological mechanisms underlying the activity of this compound involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, influencing processes such as apoptosis and cellular proliferation.

- Receptor Binding : Interaction with cellular receptors can modulate signaling pathways critical for cell survival and function. For instance, binding to certain G-protein coupled receptors may alter neurotransmitter release or inflammatory responses.

Anticancer Activity

A study by Ling et al. (2019) evaluated a series of quinolinedione derivatives against drug-sensitive and multidrug-resistant cancer cell lines. The results indicated that modifications at the C-6 position significantly enhanced anticancer activity against MDA-MB-231 breast cancer cells. The introduction of alkoxy groups led to increased efficacy compared to unmodified derivatives .

Antimicrobial Activity

In another investigation, derivatives of this compound were tested against various bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving membrane disruption and inhibition of cell wall synthesis.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Properties |

|---|---|---|---|

| This compound | High | Moderate | Hydroxyl groups enhance solubility |

| 6-Methylquinoline | Moderate | Low | Methyl group alters biological activity |

| 4-(Diethylamino)-2-methylquinoline-5,8-diol | High | High | Enhanced solubility due to diethylamino group |

| 5,8-Dihydroxyquinoline | Very High | Moderate | Potentially higher anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.